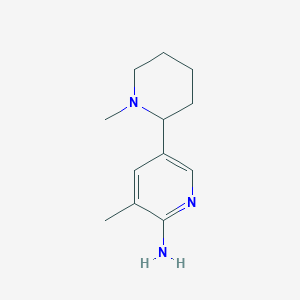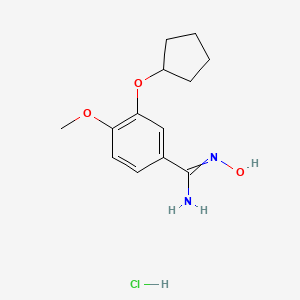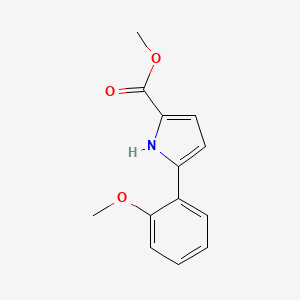
Methyl 2-chloro-7-fluoroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-7-fluoroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antibacterial, antimalarial, and anticancer properties
Méthodes De Préparation
The synthesis of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate typically involves the Vilsmeier-Haack reaction. This method is used to form the quinoline core structure. The chlorine atom in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles, and the aldehyde functional group can be converted to carboxylic acid and imine groups using oxidizing agents and various amines, respectively . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
Methyl 2-chloro-7-fluoroquinoline-3-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atom can be replaced by various nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form different derivatives.
Common reagents used in these reactions include oxidizing agents for the conversion of aldehyde to carboxylic acid and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 2-chloro-7-fluoroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including antibacterial agents.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it has shown binding affinities against E. coli DNA gyrase B and human topoisomerase IIα, indicating its potential as an antibacterial agent . The pathways involved in its mechanism of action are related to its ability to inhibit these enzymes, which are crucial for DNA replication and cell division.
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-7-fluoroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- 2-Chloro-7-fluoroquinoline-3-carbaldehyde
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H7ClFNO2 |
|---|---|
Poids moléculaire |
239.63 g/mol |
Nom IUPAC |
methyl 2-chloro-7-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7ClFNO2/c1-16-11(15)8-4-6-2-3-7(13)5-9(6)14-10(8)12/h2-5H,1H3 |
Clé InChI |
VQUFDZJAVXRVCE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C2C=C(C=CC2=C1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride](/img/structure/B11816508.png)


![L-Xylopyranose, 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, 1,2,3,4-tetraacetate,(5S)-](/img/structure/B11816517.png)
![Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate](/img/structure/B11816523.png)



![(6-Oxo-2,5-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816554.png)

